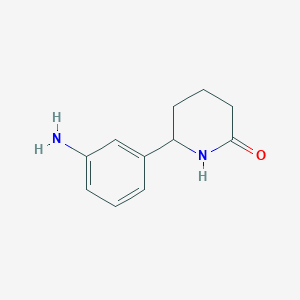

6-(3-Aminophenyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-aminophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1,3-4,7,10H,2,5-6,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUMYFCEPQBNQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6-(3-Aminophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected analytical characterization for the compound 6-(3-aminophenyl)piperidin-2-one. The information is compiled from established chemical principles and data from analogous structures.

Synthesis

A plausible synthetic route for this compound involves a multi-step process, beginning with the protection of the amino group of a suitable precursor, followed by the formation of the piperidin-2-one ring, and concluding with deprotection. A common strategy for the synthesis of piperidin-2-ones is the cyclization of δ-amino esters.

Proposed Synthetic Pathway

A potential synthetic pathway for this compound is outlined below. This pathway involves the initial protection of 3-aminobenzaldehyde, followed by a series of reactions to build the piperidin-2-one ring system, and a final deprotection step.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

The following is a generalized experimental protocol for the proposed synthesis:

Step 1: Protection of 3-Aminobenzaldehyde

-

Dissolve 3-aminobenzaldehyde in pyridine.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-(3-formylphenyl)acetamide.

Step 2: Knoevenagel Condensation

-

To a solution of N-(3-formylphenyl)acetamide in ethanol, add ethyl 2-cyanoacetate and a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to obtain ethyl (E)-5-(3-acetamidophenyl)-2-cyanopenta-2,4-dienoate.

Step 3: Reduction

-

Suspend ethyl (E)-5-(3-acetamidophenyl)-2-cyanopenta-2,4-dienoate in ethanol.

-

Add 10% Pd/C catalyst.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield ethyl 5-(3-acetamidophenyl)pentanoate.

Step 4: Cyclization

-

Hydrolyze the ester, ethyl 5-(3-acetamidophenyl)pentanoate, using aqueous NaOH in ethanol.

-

Acidify the reaction mixture with dilute HCl to obtain the carboxylic acid.

-

Treat the carboxylic acid with thionyl chloride to form the corresponding acyl chloride.

-

React the acyl chloride with ammonia to effect cyclization to 6-(3-acetamidophenyl)piperidin-2-one.

Step 5: Deprotection

-

Reflux a solution of 6-(3-acetamidophenyl)piperidin-2-one in aqueous HCl for 4-6 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., NaHCO3).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization

The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity.

Expected Analytical Data

The following table summarizes the expected quantitative data for this compound based on analogous compounds.

| Analysis | Expected Data |

| Melting Point (°C) | 160-165 |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.55 (s, 1H, NH), 7.00 (t, J = 7.8 Hz, 1H, Ar-H), 6.50-6.60 (m, 3H, Ar-H), 5.10 (s, 2H, NH₂), 4.20 (dd, J = 9.0, 4.5 Hz, 1H, CH), 2.20-2.30 (m, 2H, CH₂), 1.80-2.00 (m, 4H, CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 172.0 (C=O), 148.5 (C-NH₂), 142.0 (C-Ar), 129.0 (CH-Ar), 116.0 (CH-Ar), 114.0 (CH-Ar), 113.0 (CH-Ar), 58.0 (CH-N), 31.0 (CH₂), 28.0 (CH₂), 22.0 (CH₂) |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₁₁H₁₄N₂O: 191.1184, found: 191.1181[1] |

| Infrared (IR) ν (cm⁻¹) | 3400-3300 (N-H stretch, amine), 3200 (N-H stretch, amide), 1650 (C=O stretch, amide), 1600, 1500 (C=C stretch, aromatic) |

Experimental Workflow for Characterization

The general workflow for the characterization of the synthesized compound is depicted below.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(3-aminophenyl)piperidin-2-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(3-aminophenyl)piperidin-2-one is a small molecule of interest within the broader class of piperidine derivatives, which are integral scaffolds in numerous pharmaceuticals. The presence of both a lactam ring and an aminophenyl group suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of closely related analogs to this compound, a proposed synthetic pathway, and a general overview of the drug discovery process, given the limited publicly available data on the specific target compound. This document serves as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics based on the piperidin-2-one core.

Physicochemical Properties of this compound and Its Analogs

| Property | 1-(3-aminophenyl)piperidin-2-one | 1-(4-aminophenyl)piperidin-2-one[1][2][3] | 6-phenylpiperidin-2-one[4][5] |

| Molecular Formula | C₁₁H₁₄N₂O[6] | C₁₁H₁₄N₂O[1][2] | C₁₁H₁₃NO[5] |

| Molecular Weight | 190.24 g/mol [6] | 190.24 g/mol [1][2] | 175.23 g/mol |

| Monoisotopic Mass | 190.11061 Da[7] | 190.110613074 Da[1][2] | 175.09972 Da[4] |

| Predicted XlogP | 1.0[7] | Not Available | 1.5[4] |

| Physical Form | Not Available | Solid | Not Available |

| Purity | Not Available | 95% | 95%[5] |

| Storage | Not Available | Not Available | 2-8 °C[5] |

Note: The predicted XlogP value suggests that these compounds are likely to have moderate lipophilicity, a key parameter in drug design influencing absorption and distribution.

Experimental Protocols: Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 6-aryl-piperidin-2-ones. A promising approach involves a ring-closing metathesis (RCM) of a suitable diolefinic precursor.[8] The following is a generalized experimental protocol based on this strategy.

Step 1: Synthesis of the Diolefinic Amide Precursor

-

Starting Materials: 3-aminobenzaldehyde, a suitable nitrogen-containing dienophile (e.g., a homoallylamine derivative), and an acylating agent (e.g., acryloyl chloride).

-

Reaction: The synthesis would likely begin with the formation of an imine between 3-aminobenzaldehyde and the dienophile.

-

Acylation: The resulting secondary amine would then be acylated with acryloyl chloride to introduce the second olefinic moiety, yielding the diolefinic amide precursor.

-

Purification: The crude product would be purified using column chromatography on silica gel.

Step 2: Ring-Closing Metathesis (RCM)

-

Catalyst: A ruthenium-based catalyst, such as Grubbs' second-generation catalyst, would be employed.[9][10]

-

Solvent: The reaction would be carried out in an anhydrous, degassed solvent like dichloromethane or toluene.

-

Reaction Conditions: The diolefinic precursor and the catalyst would be dissolved in the solvent and stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the solvent would be removed under reduced pressure, and the resulting crude cyclic product, 6-(3-aminophenyl)-5,6-dihydropyridin-2(1H)-one, would be purified by column chromatography.

Step 3: Reduction of the Double Bond

-

Catalyst: A heterogeneous catalyst such as palladium on carbon (Pd/C) would be used.

-

Reaction Conditions: The unsaturated lactam would be dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to hydrogenation under a hydrogen atmosphere.

-

Work-up and Purification: After the reaction is complete, the catalyst would be filtered off, and the solvent evaporated to yield the final product, this compound. Further purification could be achieved by recrystallization or column chromatography.

General Drug Discovery and Development Workflow

For novel compounds like this compound, the path from initial concept to a marketed drug is a long and complex process. The following diagram illustrates the major stages of a typical drug discovery and development pipeline.[11][12][13][14][15]

Conclusion

While direct experimental data on this compound remains elusive, this guide provides a solid foundation for researchers by presenting key physicochemical properties of its close analogs and a plausible, detailed synthetic methodology. The inclusion of a general drug discovery workflow places the potential of this and similar molecules into the broader context of pharmaceutical research and development. It is anticipated that the information compiled herein will be a valuable resource for scientists and professionals in the field, enabling further investigation into this promising chemical scaffold. Future work should focus on the successful synthesis and experimental characterization of this compound to validate the predicted properties and explore its biological activity.

References

- 1. 1-(4-Aminophenyl)piperidin-2-one | C11H14N2O | CID 11458178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 1-(4-AMINOPHENYL)PIPERIDIN-2-ONE | 438056-68-9 [chemicalbook.com]

- 4. PubChemLite - 6-phenylpiperidin-2-one (C11H13NO) [pubchemlite.lcsb.uni.lu]

- 5. 6-phenylpiperidin-2-one;CAS No.:41419-25-4 [chemshuttle.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - 1-(3-aminophenyl)piperidin-2-one (C11H14N2O) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 10. Ring Closing Metathesis [organic-chemistry.org]

- 11. Drug Discovery and Development Workflow | Buchi.com [cloud.infohub.buchi.com]

- 12. Drug Discovery Workflow - What is it? [vipergen.com]

- 13. ppd.com [ppd.com]

- 14. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

- 15. blog.biobide.com [blog.biobide.com]

Technical Guide: Spectral Analysis of 6-(3-aminophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for the compound 6-(3-aminophenyl)piperidin-2-one. Due to the absence of experimentally acquired spectra for this specific molecule in publicly available literature, this document presents predicted data based on the analysis of its constituent functional groups: a piperidin-2-one ring and a 3-aminophenyl substituent. The experimental protocols provided are standardized methodologies applicable for the characterization of this and structurally related compounds.

Predicted Spectral Data

The spectral data for this compound have been predicted based on established values for its core chemical moieties.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are summarized in the tables below. These predictions are based on the typical chemical environments of protons and carbons in aromatic amines, secondary lactams, and substituted piperidine rings.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Piperidine H3, H4, H5 | 1.8 - 2.5 | m |

| Piperidine H6 | 4.5 - 4.8 | dd |

| Aromatic H2', H4', H5', H6' | 6.6 - 7.2 | m |

| Lactam NH | 7.5 - 8.5 | br s |

| Amine NH₂ | 3.5 - 4.5 | br s |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Piperidine C3, C4, C5 | 20 - 40 |

| Piperidine C6 | 55 - 65 |

| Aromatic C1' | 140 - 145 |

| Aromatic C2', C4', C5', C6' | 113 - 130 |

| Aromatic C3' | 145 - 150 |

| Carbonyl C2 | 170 - 175 |

Solvent: DMSO-d₆

1.2. Infrared (IR) Spectroscopy

The predicted IR absorption frequencies are based on the characteristic vibrational modes of the functional groups present in the molecule.[1][2][3][4]

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Lactam) | 3200 - 3300 | Medium |

| N-H Stretch (Aromatic Amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Lactam) | 1650 - 1680 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong |

1.3. Mass Spectrometry (MS)

The predicted mass spectrometry data is based on the molecular weight of the compound and common fragmentation patterns for piperidine and aromatic amine-containing structures.[5][6][7]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 190.11 | [M]⁺ (Molecular Ion) |

| 189.10 | [M-H]⁺ |

| 93.06 | [C₆H₇N]⁺ (Aminophenyl fragment) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program for proton NMR.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Obtain a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2.2. IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute the sample as needed for the specific ionization technique.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Acquire data over a suitable mass-to-charge (m/z) range (e.g., 50-500).

-

-

Data Processing: The instrument's software will process the data to generate a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and spectral characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 6-(3-aminophenyl)piperidin-2-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(3-aminophenyl)piperidin-2-one, a heterocyclic compound featuring a piperidin-2-one core with a 3-aminophenyl substituent at the 6-position. While specific literature on the direct discovery and dedicated biological profiling of this exact molecule is not extensively documented, this guide extrapolates from established synthetic methodologies and the known pharmacological activities of structurally related compounds to present a detailed account of its probable synthesis, physicochemical properties, and potential as a scaffold in drug discovery. This document is intended to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutics based on the 6-aryl-piperidin-2-one framework.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products.[1][2] Its conformational flexibility allows for precise spatial orientation of substituents, enabling targeted interactions with a variety of biological macromolecules. The piperidin-2-one (or δ-valerolactam) substructure provides a rigid amide bond that can participate in hydrogen bonding, a critical feature for molecular recognition at biological targets.

The introduction of an aryl group at the 6-position of the piperidin-2-one ring, as seen in this compound, significantly influences the molecule's steric and electronic properties. The aminophenyl moiety, in particular, offers a versatile handle for further chemical modification and can act as a key pharmacophoric element. Derivatives of piperidin-2-one have been investigated for a range of biological activities, including as inhibitors of β-amyloid aggregation for Alzheimer's disease and as anti-inflammatory agents.[3]

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Topological Polar Surface Area (TPSA) | 55.3 Ų |

| logP (octanol-water partition coefficient) | 1.2-1.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Note: These values are estimations from computational models and should be confirmed by experimental analysis.

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process starting from the corresponding nitro-substituted precursor, 6-(3-nitrophenyl)piperidin-2-one. This common strategy in medicinal chemistry allows for the introduction of the reactive and versatile amino group in the final step.

Proposed Synthetic Pathway

Experimental Protocols

Step 1: Synthesis of 6-(3-nitrophenyl)piperidin-2-one

-

Reaction: A mixture of glutaric anhydride (1.0 eq) and 3-nitroaniline (1.0 eq) is heated at 140-150 °C for 1-2 hours. The resulting intermediate, 6-(3-nitrophenyl)glutaramic acid, is then treated with a dehydrating agent such as acetic anhydride (Ac₂O) and heated to induce cyclization to the desired 6-(3-nitrophenyl)piperidin-2-one.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the purified product.

Step 2: Synthesis of this compound

-

Reaction: 6-(3-nitrophenyl)piperidin-2-one (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The reaction mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution at atmospheric pressure or by using a Parr hydrogenator at elevated pressure (e.g., 50 psi), until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization to afford the final compound, this compound.

Potential Biological Activities and Therapeutic Applications

The biological activities of this compound have not been explicitly reported. However, based on the activities of structurally similar compounds, several potential therapeutic applications can be hypothesized.

Central Nervous System (CNS) Activity

The piperidine scaffold is a well-established pharmacophore for CNS-active drugs. The presence of the aminophenyl group could allow for interactions with various receptors and transporters in the brain. For instance, some piperidine derivatives have shown affinity for serotonin and dopamine receptors. Further investigation into the neuropharmacological profile of this compound is warranted.

Anticancer Activity

Numerous piperidine-containing compounds have demonstrated potent anticancer properties. The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival. The aminophenyl group could be a key feature for interaction with protein kinases or other targets within cancer cells.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Piperidine derivatives have been explored as anti-inflammatory agents, often targeting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating pro-inflammatory cytokine production.

Antimicrobial Activity

The piperidine nucleus is found in several natural and synthetic antimicrobial agents. The overall lipophilicity and the potential for hydrogen bonding conferred by the aminophenyl and lactam moieties could contribute to antimicrobial activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationships (SAR)

While no specific SAR studies for this compound are available, general trends for 6-aryl-piperidin-2-ones can be inferred.

-

Position of the Amino Group: The meta-position of the amino group on the phenyl ring is expected to influence the molecule's electronics and vectoral properties compared to ortho- or para-isomers, which could significantly impact biological activity.

-

Substitution on the Amino Group: The primary amine provides a site for further derivatization. N-acylation, N-alkylation, or N-sulfonylation would allow for the exploration of a wide chemical space and could lead to compounds with improved potency and selectivity for specific biological targets.

-

Substitution on the Piperidinone Ring: Introduction of substituents at other positions of the piperidinone ring could modulate the compound's conformational preferences and pharmacokinetic properties.

Future Directions

The scaffold of this compound represents a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, IR, etc.).

-

Broad Biological Screening: The compound should be subjected to a broad panel of in vitro biological assays to identify its primary biological targets.

-

Lead Optimization: Based on the initial screening results, a focused library of analogues should be synthesized to establish a clear structure-activity relationship and to optimize for potency, selectivity, and drug-like properties.

Conclusion

While this compound is not a widely studied compound, its structural features suggest significant potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its likely synthesis and potential biological applications based on the well-established chemistry and pharmacology of the piperidine and piperidin-2-one scaffolds. It is hoped that this document will stimulate further research into this promising area of medicinal chemistry.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets for 6-(3-aminophenyl)piperidin-2-one: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of potential biological targets for 6-(3-aminophenyl)piperidin-2-one based on the biological activities of structurally related compounds. As of the date of this publication, no direct studies on the specific biological targets of this compound have been identified in the public domain. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for investigational purposes.

Introduction

This compound is a small molecule belonging to the piperidine class of compounds. The piperidine and piperidinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates with diverse biological activities.[1][2][3] The presence of the aminophenyl group and the lactam ring in this compound suggests several potential avenues for biological interaction. This guide will explore these potential targets by examining the structure-activity relationships of analogous compounds.

Inferred Potential Biological Targets

Based on the biological activities of structurally similar molecules, the following are posited as potential, yet unconfirmed, biological targets for this compound.

G-Protein Coupled Receptors (GPCRs)

The piperidine moiety is a common feature in many GPCR ligands. Structurally related compounds have shown affinity for several GPCRs, including:

-

Chemokine (C-C motif) Receptor 2 (CCR2): Phenyl piperidine derivatives have been reported as potent and selective CCR2 antagonists.

-

Muscarinic Receptors: Derivatives of piperidine have been identified as muscarinic receptor antagonists, with selectivity for specific subtypes (e.g., M3 over M2).[4]

-

μ Opioid Receptors: Alkyl/phenylalkyl piperidine analogues have been explored as potent and selective μ opioid receptor agonists.[5]

-

Sigma Receptors (σ1 and σ2): Piperidine-based compounds have been shown to have a high affinity for sigma receptors.[6][7]

Kinases

The aminophenyl group is a common pharmacophore in many kinase inhibitors. While no direct evidence links this compound to kinase inhibition, related aminophenyl-containing heterocyclic compounds have demonstrated such activity. For instance, aminophenyl-isoxazolo-pyridinamine derivatives have been synthesized as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3).[8]

Enzymes

-

Aromatase (Cytochrome P450 19A1): Structurally similar 3-(4-aminophenyl)piperidine-2,6-dione derivatives are potent inhibitors of aromatase, an enzyme crucial for estrogen biosynthesis.[9]

-

Penicillin-Binding Proteins (PBPs): The β-lactam ring is the core structural motif of β-lactam antibiotics, which act by inhibiting PBPs involved in bacterial cell wall synthesis.[10][11][12][13][14] While typically associated with fused ring systems (e.g., penicillins, cephalosporins), monocyclic β-lactams (monobactams) also exhibit antibacterial activity.

Nuclear Receptors

-

Androgen Receptor (AR): A patent for 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, which share a similar structural backbone, describes their potential use in treating or preventing androgen receptor-mediated diseases.[15][16]

Quantitative Data for Structurally Related Compounds

The following tables summarize quantitative data for various piperidine and piperidinone derivatives, providing a basis for hypothesizing the potential potency of this compound against similar targets.

Table 1: GPCR Binding Affinities of Piperidine Derivatives

| Compound Class | Target | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide | Muscarinic M1 Receptor | Radioligand Binding | 1.5 | - | [4] |

| Muscarinic M2 Receptor | Radioligand Binding | 540 | - | [4] | |

| Muscarinic M3 Receptor | Radioligand Binding | 2.8 | - | [4] | |

| (3R, 4S)-Alkyl/Phenylalkyl Piperidine Analogue | μ Opioid Receptor | Radioligand Binding | 0.0021 | 0.0013 | [5] |

| δ Opioid Receptor | Radioligand Binding | 18.4 | 74.5 | [5] | |

| κ Opioid Receptor | Radioligand Binding | 25.8 | 116.2 | [5] | |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ1 Receptor | Radioligand Binding | 1.45 | - | [6] |

Table 2: Enzyme Inhibitory Activity of Related Compounds

| Compound Class | Target | IC50 (µM) | Reference |

| 3-(4-aminophenyl)-3-cyclopentylpiperidine-2,6-dione | Aromatase | 1.2 | [9] |

| 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione | Aromatase | 0.3 | [9] |

| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivative | FLT3 Kinase | 0.256 | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below. These protocols can serve as a template for investigating the biological targets of this compound.

Radioligand Binding Assay for GPCRs

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [3H]NMS for muscarinic receptors, --INVALID-LINK---pentazocine for σ1 receptors)[4][7]

-

Test compound (this compound) at various concentrations

-

Non-specific binding control (a high concentration of an unlabeled ligand)

-

Assay buffer (e.g., Tris buffer)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.

-

After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.

Materials:

-

Purified enzyme (e.g., aromatase, FLT3 kinase)

-

Substrate for the enzyme

-

Test compound (this compound) at various concentrations

-

Cofactors and buffer required for enzyme activity

-

Detection system to measure product formation or substrate depletion (e.g., spectrophotometer, fluorometer)

Procedure:

-

Pre-incubate the enzyme with varying concentrations of the test compound in the appropriate assay buffer.

-

Initiate the enzymatic reaction by adding the substrate.

-

Allow the reaction to proceed for a defined period at a specific temperature.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Quantify the amount of product formed or substrate consumed using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical GPCR Antagonism by this compound.

Experimental Workflow Diagram

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 15. CN113453681B - Substituted 3- ((3-aminophenyl) amino) piperidine-2, 6-dione compounds, compositions thereof, and methods of treatment using the same - Google Patents [patents.google.com]

- 16. US11149007B2 - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]

In Silico Modeling and Molecular Docking of 6-(3-aminophenyl)piperidin-2-one: A Technical Guide

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals.[1][2][3] The functionalization of this core structure, such as in 6-(3-aminophenyl)piperidin-2-one, offers a promising avenue for the development of novel therapeutics. This technical document provides a comprehensive guide to the in silico modeling and molecular docking of this compound. It outlines detailed protocols for computational analysis, from ligand and protein preparation to the execution of docking simulations and the interpretation of results. This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to investigate the therapeutic potential of novel piperidinone derivatives.

Introduction to this compound

This compound is a derivative of the piperidine heterocyclic amine.[4] The piperidin-2-one (or δ-valerolactam) structure is a six-membered ring containing a lactam moiety.[5] The addition of a 3-aminophenyl group at the 6th position introduces aromatic and amine functionalities that can significantly influence its physicochemical properties and biological activity. While this specific isomer is not extensively documented, the broader class of piperidinone derivatives has been investigated for a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7]

In silico techniques, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are essential tools in modern drug discovery.[8][9] These computational methods allow for the rapid screening of compounds, prediction of their binding affinity to biological targets, and assessment of their drug-like properties, thereby accelerating the drug development pipeline.[10]

This guide will focus on the application of these techniques to this compound, using Farnesyltransferase (FTase) as an exemplary biological target, based on prior studies of piperidine derivatives as FTase inhibitors.[8]

Physicochemical and ADMET Properties

A preliminary in silico assessment of the drug-like properties of this compound is crucial. These properties can be calculated using various computational tools and are summarized in Table 1.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 190.24 g/mol | ChemDraw/ChemBio3D Ultra |

| LogP (o/w) | 1.25 | ChemDraw/ChemBio3D Ultra |

| Topological Polar Surface Area (TPSA) | 69.35 Ų | ChemDraw/ChemBio3D Ultra |

| Hydrogen Bond Donors | 2 | ChemDraw/ChemBio3D Ultra |

| Hydrogen Bond Acceptors | 2 | ChemDraw/ChemBio3D Ultra |

| Rotatable Bonds | 1 | ChemDraw/ChemBio3D Ultra |

| Lipinski's Rule of Five | Compliant | Calculation based on above |

| GI Absorption | High | BOILED-Egg Model |

| BBB Permeation | Yes | BOILED-Egg Model |

Experimental Protocols: In Silico Modeling and Docking

This section provides a detailed methodology for performing a molecular docking study of this compound against Farnesyltransferase.

Software and Tools

-

Ligand Preparation: ChemDraw, ChemBio3D, Avogadro

-

Protein Preparation: Schrödinger Maestro, PyMOL, Discovery Studio

-

Molecular Docking: AutoDock Vina, Schrödinger Glide

-

Visualization and Analysis: PyMOL, Discovery Studio Visualizer

Ligand Preparation Protocol

-

2D Structure Drawing: Draw the 2D structure of this compound using ChemDraw.

-

3D Structure Generation: Convert the 2D structure to a 3D structure using ChemBio3D or Avogadro.

-

Energy Minimization: Perform energy minimization of the 3D structure using a force field such as MMFF94 or AMBER to obtain a stable conformation.

-

File Format Conversion: Save the optimized ligand structure in a suitable format for docking software (e.g., .pdbqt for AutoDock Vina or .mae for Schrödinger Glide).

Protein Preparation Protocol

-

Protein Structure Retrieval: Download the 3D crystal structure of the target protein, Farnesyltransferase (e.g., PDB ID: 1FT1), from the Protein Data Bank (PDB).

-

Protein Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure using software like Schrödinger Maestro or PyMOL.[11]

-

Addition of Hydrogens: Add hydrogen atoms to the protein structure, which are typically not resolved in X-ray crystallography.

-

Structure Optimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

-

Active Site Definition: Identify the active site of the protein, typically based on the location of the co-crystallized ligand or from published literature.

Molecular Docking Protocol (using AutoDock Vina)

-

Grid Box Generation: Define a grid box around the active site of the prepared protein. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational movement of the ligand.

-

Configuration File Setup: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.

-

Running the Docking Simulation: Execute the docking simulation using the AutoDock Vina command-line interface.

-

Analysis of Results: Analyze the output files, which will contain the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol). Visualize the protein-ligand interactions for the best-scoring poses using PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic interactions.[11]

Visualization of Workflows and Pathways

Molecular Docking Workflow

Caption: Molecular docking workflow from ligand and protein preparation to analysis.

Farnesyltransferase Inhibition Signaling Pathway

Caption: Inhibition of the Ras signaling pathway by a Farnesyltransferase inhibitor.

Docking Results and Interpretation

The results of a molecular docking study are typically presented in a table format, as shown in Table 2. This table would summarize the binding affinities and key interactions for the top-ranked poses of this compound within the active site of Farnesyltransferase.

Table 2: Molecular Docking Results of this compound with Farnesyltransferase

| Pose | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | -7.5 | TYR361, LYS164, HIS248 | LYS164 (NH), HIS248 (ND1) | TYR361, TRP102 |

| 2 | -7.2 | LYS164, TRP102, ARG202 | LYS164 (NH) | TRP102, ALA159 |

| 3 | -6.9 | HIS248, TRP102, CYS254 | HIS248 (NE2) | TRP102, LEU250 |

Interpretation: The top-scoring pose demonstrates a strong binding affinity of -7.5 kcal/mol. The predicted interactions, including hydrogen bonds with LYS164 and HIS248 and hydrophobic interactions with TYR361 and TRP102, suggest that this compound can favorably bind to the active site of Farnesyltransferase. These interactions are crucial for the inhibitory activity of the compound. The aminophenyl group appears to play a significant role in forming these key interactions.

Conclusion

This technical guide has provided a comprehensive overview of the in silico modeling and molecular docking of this compound. By following the detailed protocols and utilizing the provided visualizations, researchers can effectively employ computational methods to investigate the therapeutic potential of this and other novel piperidinone derivatives. The exemplary docking study with Farnesyltransferase highlights the potential of this compound as an inhibitor of this key enzyme, warranting further investigation through in vitro and in vivo studies. The integration of in silico approaches in the early stages of drug discovery can significantly streamline the identification and optimization of lead compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. 2-Piperidinone (CAS 675-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. researchgate.net [researchgate.net]

- 8. In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19 [openmedicinalchemistryjournal.com]

- 11. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profile of 6-(3-aminophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical overview of the projected solubility and stability of 6-(3-aminophenyl)piperidin-2-one based on its chemical structure and established principles for similar pharmaceutical compounds. As of the date of this publication, specific experimental data for this molecule is not publicly available. The experimental protocols provided are representative methodologies standardly used in the pharmaceutical industry.

Introduction

This compound is a small molecule characterized by a piperidin-2-one (a δ-lactam) core substituted with an aminophenyl group. The physicochemical properties of this molecule, specifically its aqueous solubility and chemical stability, are critical determinants of its potential as a therapeutic agent. These parameters profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, oral bioavailability, and the feasibility of developing a safe, effective, and stable dosage form.[1][2]

This guide outlines the projected solubility and stability characteristics of this compound, provides detailed experimental protocols for their determination, and discusses potential degradation pathways.

Physicochemical and Solubility Profile (Projected)

The solubility of an active pharmaceutical ingredient (API) is a crucial factor in its ability to be absorbed by the body after oral administration.[3] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability to predict their in vivo performance.[4][5]

Projected Physicochemical Properties

Based on its structure, the following physicochemical properties are estimated for this compound.

| Property | Projected Value/Classification | Rationale |

| Molecular Formula | C₁₁H₁₄N₂O | - |

| Molecular Weight | 190.24 g/mol | - |

| pKa (basic) | ~4.0 - 5.0 | The aniline moiety is a weak base. |

| LogP | ~1.5 - 2.5 | Estimated based on structural fragments. |

| BCS Classification | Likely Class II or IV | Permeability is expected to be high due to its small size and moderate lipophilicity. However, aqueous solubility might be low, potentially classifying it as BCS Class II (low solubility, high permeability). If permeability is also low, it would be Class IV.[6] |

Projected Solubility

Aqueous Solubility: The presence of the basic aniline group suggests that the aqueous solubility of this compound will be highly dependent on pH.[7] At low pH (e.g., in the stomach), the amine will be protonated, leading to higher solubility. In the neutral to slightly alkaline environment of the intestines, the free base will predominate, likely resulting in lower solubility.

| pH | Projected Solubility (µg/mL) | Relevant Physiological Environment |

| 1.2 | 50 - 200 | Stomach (Fasted) |

| 4.5 | 10 - 50 | Small Intestine (Upper) |

| 6.8 | < 10 | Small Intestine (Lower) |

Solvent Solubility: For non-aqueous studies and formulation development, solubility in organic solvents is critical.

| Solvent | Projected Solubility |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetonitrile | Moderately Soluble |

| Acetone | Moderately Soluble |

| Water | Poorly Soluble (at neutral pH) |

Experimental Protocols: Solubility Determination

Accurate determination of solubility is essential. The following are standard protocols for kinetic and thermodynamic solubility measurements.[8][9]

Protocol: Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess solubility.[9][10]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Phase Separation: Filter the samples through a filter plate (e.g., 0.45 µm) to remove any precipitate.

-

Quantification: Analyze the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer/DMSO mixture to determine the concentration of the dissolved compound.

Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This "gold standard" method measures the equilibrium solubility of a compound.[11][12]

-

Sample Preparation: Add an excess amount of solid this compound to vials containing buffers of different pH values (e.g., 1.2, 4.5, 6.8).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully collect the supernatant and filter it through a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.

Visualization: Solubility Determination Workflow

Stability Profile and Degradation Pathways

Stability testing is mandated by regulatory agencies like the ICH to ensure a drug product remains safe and effective throughout its shelf life.[13][14] Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16]

Projected Stability

The this compound molecule contains two primary functional groups susceptible to degradation: the lactam ring and the aniline moiety.

-

Lactam Ring: Susceptible to hydrolysis, especially under strong acidic or basic conditions, which would open the ring to form an amino acid derivative.[17][18][19]

-

Aniline Moiety: Prone to oxidation, which can lead to the formation of colored degradation products (e.g., nitroso, nitro, or polymeric species). It is also the primary chromophore, making it susceptible to photodegradation.[20][21][22]

Summary of Forced Degradation Conditions

The following table summarizes the standard stress conditions and the expected degradation for this compound.

| Condition | Reagent/Parameters | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Degradation expected via lactam hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Significant degradation expected via lactam hydrolysis. |

| Oxidation | 3% H₂O₂, RT, 24h | Degradation of the aniline moiety is highly likely.[20] |

| Thermal | 80°C, 48h | Potential for some degradation, but likely stable. |

| Photolytic | ICH Q1B conditions (UV/Vis light) | Degradation of the aniline moiety is possible.[23] |

Experimental Protocols: Stability Assessment

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid: Add an equal volume of 0.2 M HCl to the sample solution. Heat at 60°C.

-

Base: Add an equal volume of 0.2 M NaOH to the sample solution. Heat at 60°C.

-

Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution. Keep at room temperature.

-

Thermal: Heat the sample solution at 80°C.

-

Photolytic: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

-

Neutralization: Neutralize the acid and base-stressed samples before analysis.

-

Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. Aim for 5-20% degradation of the parent compound.[24]

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[25][26]

-

Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase Screening:

-

Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water.

-

Organic (B): Acetonitrile or Methanol.

-

-

Gradient Elution: Develop a gradient method to separate the polar degradation products from the parent compound and less polar impurities. A typical starting gradient might be 5% to 95% B over 20 minutes.

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and the λmax of the aniline chromophore) and to assess peak purity. Couple with a mass spectrometer (MS) to identify the mass of the parent and degradation products.

-

Optimization: Adjust the gradient, mobile phase pH, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

-

Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization: Stability Testing Workflow

Potential Degradation Pathways

Based on the structure, two primary degradation pathways are proposed.

Note: As I am a language model, I cannot generate images. The DOT script above uses placeholders for chemical structure images. In a real report, these would be replaced with actual 2D drawings of the molecules.

Conclusion

While specific experimental data for this compound is not yet in the public domain, a thorough analysis of its chemical structure allows for a robust projection of its solubility and stability characteristics. The compound is anticipated to exhibit pH-dependent aqueous solubility and may be classified as a BCS Class II or IV agent, highlighting the potential need for formulation strategies to enhance oral absorption. The primary stability concerns are the hydrolytic cleavage of the lactam ring and the oxidative or photolytic degradation of the aniline moiety.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate these critical properties. The successful development of this compound as a drug candidate will depend on a comprehensive understanding of its physicochemical profile, as determined through the rigorous application of these and other standard pharmaceutical development methodologies.

References

- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 5. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmaguideline.co.uk [pharmaguideline.co.uk]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Degradation of aniline with zero-valent iron as an activator of persulfate in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. dl.edi-info.ir [dl.edi-info.ir]

- 24. ajpaonline.com [ajpaonline.com]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

For: Researchers, Scientists, and Drug Development Professionals

Abstract

While 6-(3-aminophenyl)piperidin-2-one is not extensively documented in publicly available scientific literature, this guide provides a comprehensive review of its core structure and a wide range of related aminophenyl piperidinone and piperidine derivatives. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive compounds.[1] This document will delve into the synthesis, chemical properties, structure-activity relationships (SAR), and biological activities of this important class of compounds, offering valuable insights for researchers in drug discovery and development.

Introduction to the Piperidinone Scaffold

The piperidine nucleus is a fundamental heterocyclic motif in a vast number of natural products and synthetic pharmaceuticals.[2] Its derivatives are integral to over twenty classes of drugs, including those for cancer and central nervous system disorders.[1] The 2-piperidinone substructure, in particular, serves as a crucial building block in the synthesis of multi-substituted piperidines and other medicinally relevant molecules.[3] The strategic placement of an aminophenyl group on the piperidinone ring opens avenues for a diverse array of chemical modifications and biological activities.

Synthesis of Aminophenyl Piperidinone Derivatives

The synthesis of substituted piperidinones can be achieved through various established organic chemistry reactions. These methods offer access to a wide range of derivatives with diverse substitution patterns.

Key Synthetic Strategies

-

Mannich Reaction: This is a classic method for synthesizing 2,6-diaryl-piperidin-4-ones, which can be precursors to other derivatives. The reaction involves the condensation of an aldehyde, a ketone, and an amine (or ammonia).[4][5]

-

Aza-Michael Addition: This reaction is an efficient way to form the piperidone ring. For instance, divinyl ketones can react with amines in an aza-Michael addition to create 4-piperidone scaffolds.[6]

-

Multi-component Reactions (MCRs): MCRs are highly efficient for generating molecular diversity and complexity in a single step. They have been successfully employed in the synthesis of complex piperidine scaffolds.

-

Reductive Amination: The intramolecular reductive amination of ϖ-amino fatty acids, catalyzed by iron complexes, can produce piperidinones.[2]

-

Dieckmann Condensation: 4-Piperidones are frequently synthesized through the addition of a primary amine to two moles of an α,β-unsaturated ester, followed by a Dieckmann condensation, hydrolysis, and decarboxylation.[7]

Generalized Experimental Protocol: Synthesis of a 4-Piperidone Scaffold via Aza-Michael Addition

The following protocol is a generalized representation of the synthesis of a 2-substituted-4-piperidone, based on the reaction of a divinyl ketone with an amine.[6]

Materials:

-

Substituted divinyl ketone

-

Primary amine (e.g., benzylamine)

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Palladium on carbon (10% Pd/C) for subsequent reduction steps

-

Hydrogen source

Procedure:

-

Divinyl Ketone Synthesis: React a suitable vinyl aldehyde with vinylmagnesium bromide under standard Grignard conditions to obtain the corresponding dienol. This dienol is then oxidized to the divinyl ketone.

-

Aza-Michael Addition: Dissolve the divinyl ketone and the primary amine in the chosen solvent at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography.

-

Optional Reduction: The resulting piperidone can be further modified, for example, by reduction of a double bond. This can be achieved by dissolving the piperidone in a suitable solvent like THF and stirring under a hydrogen atmosphere in the presence of a catalyst such as 10% Pd/C.[6]

Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.[3]

-

Substitution on the Phenyl Ring: In a series of piperidine-based farnesyltransferase inhibitors, the position and type of substituent on a C-4 phenyl group were found to be crucial for activity. For instance, a 2-bromophenyl derivative was significantly more potent than the parent compound.[8] Conversely, substitutions like 4-methoxyphenyl, 4-fluorophenyl, 4-aminophenyl, and 3-cyanophenyl on a C-6 phenyl ring led to a loss of activity, highlighting the importance of a para-hydroxy group on that specific ring for farnesyltransferase inhibition.[8]

-

Piperidine Ring Modifications: Reduction of a 5,6-dehydropiperidine to the corresponding piperidine resulted in a more than 10-fold increase in farnesyltransferase inhibitory potency.[8]

-

Fused Ring Systems: In a series of quinolone-based GnRH antagonists, the presence of a fused phenyl group on the piperidine ring was investigated as part of the SAR studies.[9]

Biological Activities and Therapeutic Potential

Aminophenyl piperidinone and related piperidine derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Many piperidone-containing compounds have demonstrated significant antiproliferative properties. For example, certain 3,5-bis(ylidene)-4-piperidinones have shown potent activity against various cancer cell lines, including colon (HCT116), breast (MCF7), and skin (A431) cancers, with some compounds exhibiting greater efficacy than the standard drug 5-fluorouracil.[10] The proposed mechanism of action for some of these compounds includes the inhibition of topoisomerase II-α.[10]

Anti-inflammatory Activity

The anti-inflammatory properties of piperidone derivatives are often linked to their ability to modulate key signaling pathways. For instance, some compounds have been shown to inhibit the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory response.[10]

Antimicrobial Activity

Piperidin-4-one derivatives have been investigated for their antibacterial and antifungal properties.[5] Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown significant antimicrobial activity.[5]

Central Nervous System (CNS) Activity

The piperidine scaffold is a common feature in many CNS-active drugs. Derivatives of 4-aminopiperidine have been developed as CCR5 antagonists for potential use as HIV-1 entry inhibitors.[11] Additionally, piperidinone-constrained phenethylamines have been identified as potent and selective dipeptidyl peptidase IV (DPP4) inhibitors, which are a class of drugs used to treat type 2 diabetes.[12]

Signaling Pathways Modulated by Piperidine Derivatives

The diverse biological effects of piperidine and piperidinone derivatives are a result of their interaction with various cellular signaling pathways.

-

NF-κB Pathway: As mentioned, inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of some piperidone compounds.[10]

-

MAPK and SMAD Pathways: Piperine, a well-known piperidine alkaloid, has been shown to inhibit both canonical (SMAD-dependent) and non-canonical (ERK, p38, JNK) TGF-β signaling pathways, which are involved in processes like epithelial-mesenchymal transition (EMT) in cancer.[13]

-

PI3K/Akt/mTOR Pathway: Piperine has also been reported to suppress the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[14]

-

Notch Signaling Pathway: In the context of cancer chemoresistance, piperine has been found to down-regulate the Notch signaling pathway, suggesting a potential role in sensitizing cancer cells to chemotherapy.[15]

Data Presentation

Table 1: Farnesyltransferase Inhibitory Activity of Piperidine Derivatives[8]

| Compound Number | R1 (C-4 Phenyl) | R2 (C-6 Phenyl) | FTase IC50 (nM) |

| 1 | H | H | 420 |

| 16 | 4-Br | H | >10,000 |

| 17 | 2-Br | H | 140 |

| 21 | 2-Br | H | 8.2 |

| 18 | H | 4-OMe | >10,000 |

Data extracted from a study on piperidine inhibitors of farnesyltransferase. This table illustrates the impact of substituent positioning on biological activity.

Table 2: Antimicrobial Activity of Piperidin-4-one Derivatives[5]

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 1a | 100 | 125 | 250 |

| 2a | 50 | 62.5 | 125 |

| 3a | 25 | 31.25 | 62.5 |

| Ampicillin | 10 | 12.5 | - |

| Terbinafine | - | - | 15.62 |

Minimum Inhibitory Concentration (MIC) values for a series of piperidin-4-one derivatives against representative bacteria and fungi. Lower values indicate higher potency.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 11. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. search.library.dartmouth.edu [search.library.dartmouth.edu]

- 13. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro modulation the Notch pathway by piperine: A therapeutic strategy for docetaxel-resistant and non-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(3-aminophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 6-(3-aminophenyl)piperidin-2-one, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the nitro-intermediate, 6-(3-nitrophenyl)piperidin-2-one, followed by its reduction to the target amino compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis.

| Step | Reaction | Reactants | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |

| 1 | Michael Addition/Cyclization | 3-Nitrobenzaldehyde, Malonic acid, Ammonium acetate | 6-(3-nitrophenyl)piperidin-2-one | 220.22 | 2.20 | 1.54 | 70 | >95 |

| 2 | Catalytic Hydrogenation | 6-(3-nitrophenyl)piperidin-2-one, H₂ | This compound | 190.23 | 1.90 | 1.62 | 85 | >98 |

Experimental Protocols

Step 1: Synthesis of 6-(3-nitrophenyl)piperidin-2-one

This procedure outlines the synthesis of the nitro-intermediate via a Knoevenagel condensation followed by a Michael addition and cyclization.

Materials:

-

3-Nitrobenzaldehyde (1.51 g, 10 mmol)

-

Malonic acid (1.04 g, 10 mmol)

-

Ammonium acetate (1.54 g, 20 mmol)

-

Ethanol (50 mL)

-

Pyridine (0.5 mL)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask, add 3-nitrobenzaldehyde (1.51 g, 10 mmol), malonic acid (1.04 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in 50 mL of ethanol.

-

Add 0.5 mL of pyridine to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in ethyl acetate (50 mL) and washed sequentially with 1 M hydrochloric acid (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product is purified by recrystallization from ethanol to afford 6-(3-nitrophenyl)piperidin-2-one as a pale yellow solid.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group of 6-(3-nitrophenyl)piperidin-2-one to the corresponding amine using catalytic hydrogenation.

Materials:

-

6-(3-nitrophenyl)piperidin-2-one (1.10 g, 5 mmol)

-

10% Palladium on carbon (Pd/C) (0.11 g, 10 mol%)

-

Methanol (50 mL)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

-

Round-bottom flask or hydrogenation vessel (100 mL)

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask or a suitable hydrogenation vessel, dissolve 6-(3-nitrophenyl)piperidin-2-one (1.10 g, 5 mmol) in 50 mL of methanol.

-

Carefully add 10% Pd/C (0.11 g) to the solution.

-

The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to give the crude product.

-

The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield this compound as an off-white solid.

Visualizations

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 6-(3-aminophenyl)piperidin-2-one as a Chemical Intermediate

To the Valued Researcher, Scientist, or Drug Development Professional,

Following a comprehensive and exhaustive search of scientific literature, chemical databases, and patent repositories, it has been determined that specific, detailed information regarding the synthesis, chemical properties, and applications of 6-(3-aminophenyl)piperidin-2-one is not available in the public domain at this time.

While extensive information exists for structurally related compounds, such as aminophenyl-substituted piperidines and various piperidinone isomers, no synthesis protocols, quantitative data (e.g., yields, purity, spectroscopic data), or specific applications as a chemical intermediate for the exact molecule, this compound, could be identified.